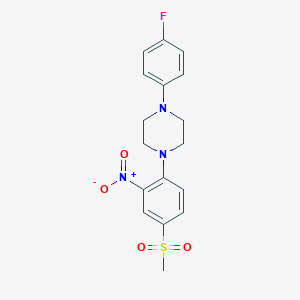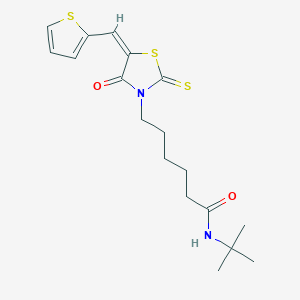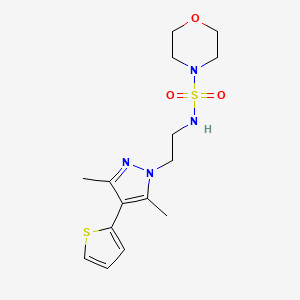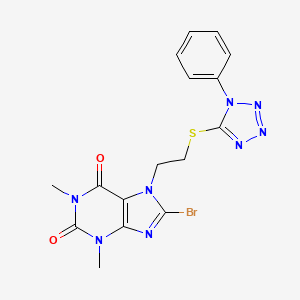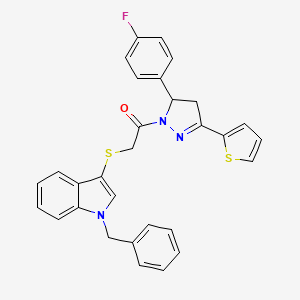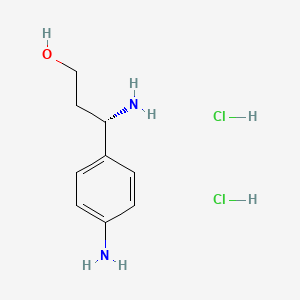![molecular formula C27H26N6O4 B2480527 7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-39-5](/img/structure/B2480527.png)
7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions that allow for the efficient assembly of the core structure along with the introduction of diverse functional groups. A general approach may include the cyclocondensation of acetyl derivatives with hydrazine or hydroxylamine, leading to various substituted triazolopyrimidines (Desenko et al., 1998; Gilava et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be analyzed using X-ray diffraction, revealing a crystalline form that facilitates the understanding of molecular interactions and stability. For instance, the structure and surface properties of similar compounds have been determined through experimental and theoretical studies, highlighting the importance of hydrogen bonding and π-π stacking interactions in their stability (Gumus et al., 2018).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation with different reagents, leading to the formation of isoxazolo- and pyrazolo-[1,2,4]triazolo[1,5-a]pyrimidines. These reactions are significant for modifying the chemical structure to enhance biological activity or to study the mechanism of action (Desenko et al., 1998).
Scientific Research Applications
Synthesis and Biological Activity
- Biological and Antioxidant Activity : The synthesis of triazolopyrimidines, a category to which the specified compound belongs, has been studied, revealing their potential antimicrobial and antioxidant activities. This is exemplified in a study that synthesized a series of compounds closely related to the specified chemical and tested them for such activities (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Reactions and Synthesis
- Cyclocondensation Processes : Research on the cyclocondensation of triazolopyrimidines has been conducted, leading to the formation of various compounds. This process is crucial for understanding the chemical behavior and potential applications of the specified compound (Desenko, Komykhov, Orlov, & Meier, 1998).
- Imine-Enamine Tautomerism : The study of imine-enamine tautomerism in dihydroazolopyrimidines, including the examination of structural and electronic effects on these tautomers, provides insights into the chemical properties of compounds like the one specified (Desenko et al., 1993).
Medicinal Chemistry and Pharmacology
- Tuberculostatic Activity : Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity. Such studies indicate the potential medicinal applications of the specified compound (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
- Antibacterial and Antifungal Activity : New series of triazolopyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal properties, suggesting the potential application of the specified compound in these areas (Chauhan & Ram, 2019).
Structural and Spectroscopic Analysis
- X-ray Crystallography and Spectroscopic Characterization : The structure of a novel derivative of pyrimidine containing the triazolopyrimidine ring, which is similar to the specified compound, has been determined using X-ray diffraction and various spectroscopic techniques (Lahmidi et al., 2019).
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-8-7-13-28-15-18)24(17-11-12-21(36-3)22(14-17)37-4)33-27(29-16)31-25(32-33)19-9-5-6-10-20(19)35-2/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGZLTSGFNNKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
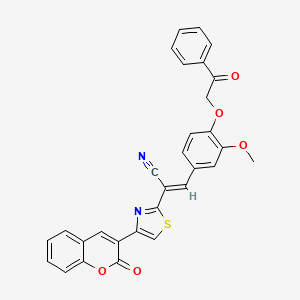
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)


